TAM558 intermediate-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C41H65N5O7S |

|---|---|

Poids moléculaire |

772.1 g/mol |

Nom IUPAC |

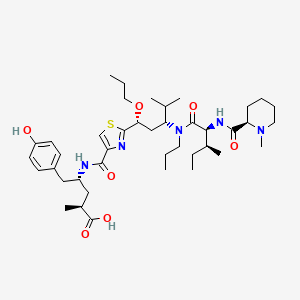

(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C41H65N5O7S/c1-9-19-46(40(50)36(27(6)11-3)44-38(49)33-14-12-13-20-45(33)8)34(26(4)5)24-35(53-21-10-2)39-43-32(25-54-39)37(48)42-30(22-28(7)41(51)52)23-29-15-17-31(47)18-16-29/h15-18,25-28,30,33-36,47H,9-14,19-24H2,1-8H3,(H,42,48)(H,44,49)(H,51,52)/t27-,28-,30+,33+,34+,35+,36-/m0/s1 |

Clé InChI |

ACRSOTAEOXNROB-WPIAVMABSA-N |

SMILES isomérique |

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C |

SMILES canonique |

CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling TAM558 Intermediate-5: A Key Precursor in a Novel Anti-Cancer Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAM558 intermediate-5 is a crucial chemical precursor in the synthesis of TAM558, a potent cytotoxic payload.[1][2][3][4][5][6] This payload is integral to the development of OMTX705, an investigational antibody-drug conjugate (ADC) that shows promise in targeting solid tumors.[7][8] OMTX705 is engineered to selectively deliver its cytotoxic agent to cancer-associated fibroblasts that express Fibroblast Activating Protein (FAP), a protein overexpressed in the microenvironment of numerous cancers.[7][8][9] This targeted delivery system aims to enhance the therapeutic window of the cytotoxic agent, maximizing its anti-tumor activity while minimizing systemic toxicity. This technical guide provides a comprehensive overview of this compound, its role in the synthesis of OMTX705, and the broader context of this ADC's mechanism of action.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a clear reference for researchers.

| Property | Value | Reference |

| Chemical Formula | C41H65N5O7S | [1][2][3] |

| Molecular Weight | 772.05 g/mol | [1][2] |

| CAS Number | 1415659-15-2 | [1][2][3] |

| Appearance | Off-white to light yellow solid | [1][4][5][10] |

| Purity | Not publicly available | |

| Solubility | Not publicly available | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |

The Synthetic Pathway to a Targeted Anti-Cancer Agent

This compound is a stepping stone in the multi-step synthesis of the ADC OMTX705. While the precise, proprietary details of its synthesis are not publicly disclosed, its position in the overall synthetic workflow is well-established. It serves as a direct precursor to the TAM558 payload, which is then conjugated to a humanized anti-FAP antibody to create OMTX705.[1][2][3][4][5][6]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not available in the public domain. However, the general methodology for the subsequent steps of ADC formation and their in-vitro/in-vivo evaluation can be gleaned from published research on OMTX705.

General Protocol for Antibody-Drug Conjugation

The creation of an ADC like OMTX705 typically involves the following steps:

-

Antibody Production: A humanized monoclonal antibody targeting FAP is produced using recombinant DNA technology in a suitable mammalian cell line.

-

Payload-Linker Synthesis: The cytotoxic payload, TAM558, is synthesized from intermediates like this compound and subsequently attached to a linker molecule.

-

Conjugation: The payload-linker complex is then chemically conjugated to the anti-FAP antibody. This process is carefully controlled to achieve a specific drug-to-antibody ratio (DAR).

-

Purification: The resulting ADC is purified to remove any unconjugated antibody, free payload-linker, and other impurities.

In-Vitro and In-Vivo Evaluation of OMTX705

Published studies on OMTX705 describe various experimental protocols to assess its efficacy and mechanism of action. These include:

-

Cell Viability Assays: To determine the cytotoxic activity of OMTX705 on FAP-expressing cell lines.

-

Immunohistochemistry (IHC): To visualize the binding of OMTX705 to FAP-positive cells in tumor tissues.

-

In Vivo Xenograft Models: To evaluate the anti-tumor efficacy of OMTX705 in animal models bearing human tumors.

Mechanism of Action: A Targeted Strike on the Tumor Microenvironment

The therapeutic strategy of OMTX705 revolves around its ability to selectively target FAP-expressing cancer-associated fibroblasts (CAFs) within the tumor microenvironment. This targeted approach is a significant advancement in cancer therapy, as it aims to destroy the supportive stromal cells that contribute to tumor growth and progression, while sparing healthy tissues.

Conclusion

This compound represents a critical, albeit non-public, component in the synthesis of a promising new anti-cancer therapeutic. While specific details of its synthesis remain proprietary, its role in the creation of the TAM558 payload and the subsequent ADC, OMTX705, is clear. The targeted approach of OMTX705, aimed at the tumor microenvironment, exemplifies the ongoing innovation in the field of oncology. Further research and clinical development of OMTX705 will be crucial in determining its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EP4311557A1 - Fap-targeted antibody-drug conjugates - Google Patents [patents.google.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. OMTX-705 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Facebook [cancer.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Core Mechanism of Action of TAM558 Intermediate-5's Cytotoxic Successor

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the mechanism of action of the cytotoxic payload derived from TAM558 intermediate-5. It is crucial to understand that this compound is a precursor molecule in the synthesis of TAM558. This latter molecule, TAM558, serves as the payload component of the antibody-drug conjugate (ADC) OMTX705. The ultimate cytotoxic effect is mediated by TAM470, a novel tubulin inhibitor, which is released from the ADC upon internalization into target cells.[1][2][3][4] This document will detail the journey of this cytotoxic agent from its ADC delivery system to its molecular interaction within the cell.

OMTX705: The Delivery Vehicle

OMTX705 is an antibody-drug conjugate designed to target Fibroblast Activation Protein (FAP), a protein overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][5] The ADC consists of three key components:

-

A humanized anti-FAP monoclonal antibody: This component provides specificity, guiding the ADC to FAP-expressing cells in the tumor stroma.[5]

-

The cytotoxic payload (derived from TAM558): The active drug, TAM470, is a potent anti-mitotic agent.[1][6]

-

A cleavable linker: This linker connects the antibody to the payload and is designed to be stable in circulation but to release the payload within the target cell.[1]

The journey from the inactive precursor, this compound, to the active cytotoxic agent, TAM470, is a multi-step process integral to the therapeutic strategy of OMTX705.

References

The Crucial Role of TAM558 Intermediate-5 in the Synthesis of the Antibody-Drug Conjugate OMTX705: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMTX705 is a promising antibody-drug conjugate (ADC) currently under investigation for the treatment of advanced solid tumors.[1][2] It is engineered to target Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][3][4] The ADC consists of three key components: a humanized anti-FAP monoclonal antibody, a potent cytotoxic payload named TAM470, and a cleavable linker system.[3] This technical guide provides an in-depth analysis of the synthesis of OMTX705, with a particular focus on the pivotal role of the synthetic precursor, TAM558 intermediate-5. While specific, proprietary experimental details are not fully available in the public domain, this document consolidates the known information and presents a comprehensive overview based on available chemical data and analogous synthetic methodologies for similar compounds.

The Components of OMTX705

The efficacy of OMTX705 hinges on the synergy of its constituent parts:

-

The Antibody: A humanized monoclonal antibody that specifically targets FAP on CAFs, ensuring the targeted delivery of the cytotoxic payload to the tumor site.[4]

-

The Payload (TAM470): A novel and potent cytolysin, belonging to the tubulysin (B8622420) family of microtubule inhibitors.[3] Upon release within the target cell, TAM470 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

The Linker: A protease-cleavable linker, identified as vcPABA-(EG)3, which connects the antibody to the TAM470 payload. This linker is designed to be stable in circulation and to be efficiently cleaved by intracellular proteases, such as cathepsin B, which are often upregulated in tumor cells, ensuring the specific release of the payload at the site of action.

The Synthetic Pathway: From Intermediate to ADC

The synthesis of OMTX705 is a multi-step process that involves the separate preparation of the payload-linker conjugate, TAM558, and its subsequent attachment to the anti-FAP antibody. This compound is a crucial starting material in the synthesis of the TAM558 payload-linker.

Table 1: Chemical Properties of Key Synthetic Molecules

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1415659-15-2 | C41H65N5O7S |

| TAM558 | 1802499-21-3 | C79H122N14O19S |

| TAM470 | 1802498-63-0 | C41H67N7O6S |

The Role of this compound

This compound serves as a foundational building block for the synthesis of the complete payload-linker conjugate, TAM558. While the precise, step-by-step reaction conditions for the conversion of this compound to TAM558 are not publicly disclosed, the structural information available allows for a logical projection of the synthetic route.

Based on the chemical structures, the synthesis of TAM558 from its intermediate likely involves the elaboration of the carboxylic acid functionality of this compound. This process would entail the coupling of the linker components to this reactive handle.

Diagram 1: Proposed Synthesis of TAM558 from this compound

Caption: Proposed synthetic pathway from this compound to TAM558.

Conjugation of TAM558 to the Anti-FAP Antibody

The final step in the synthesis of OMTX705 is the conjugation of the payload-linker, TAM558, to the humanized anti-FAP antibody. This is typically achieved through a reaction between a reactive group on the linker and a functional group on the antibody. For tubulysin-based ADCs, conjugation often occurs at the cysteine residues of the antibody.

Diagram 2: OMTX705 Synthesis Workflow

Caption: General workflow for the final assembly of OMTX705.

Experimental Protocols: A Generalized Approach

Due to the proprietary nature of the specific synthesis of OMTX705, detailed experimental protocols are not available. However, based on established methods for the synthesis of similar ADCs, a generalized protocol can be outlined.

Table 2: Generalized Experimental Protocol for ADC Synthesis

| Step | Procedure | Key Considerations |

| 1. Payload-Linker Synthesis | The synthesis of TAM558 from this compound would likely involve standard peptide coupling reactions to attach the vcPABA-(EG)3 linker. This would be followed by purification using techniques such as HPLC. | Stoichiometry of reactants, choice of coupling agents, reaction temperature, and duration are critical parameters to optimize for high yield and purity. |

| 2. Antibody Preparation | The anti-FAP antibody may require partial reduction of its interchain disulfide bonds to expose reactive thiol groups for conjugation. This is typically done using a mild reducing agent like TCEP. | The extent of reduction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR) and to avoid antibody fragmentation. |

| 3. Conjugation | The purified payload-linker (TAM558), which would likely possess a maleimide (B117702) group on the linker, is reacted with the reduced antibody. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond. | The reaction is typically performed in a buffered solution at a specific pH to ensure the stability of both the antibody and the payload-linker. The reaction is monitored to determine the optimal reaction time. |

| 4. Purification and Characterization | The resulting ADC (OMTX705) is purified from unreacted payload-linker and other impurities using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The purified ADC is then characterized to determine its concentration, DAR, and purity. | A variety of analytical techniques, including UV-Vis spectroscopy, mass spectrometry, and chromatography, are used to ensure the quality and consistency of the final ADC product. |

Conclusion

This compound is a cornerstone in the synthetic pathway of the novel antibody-drug conjugate, OMTX705. As a key starting material for the payload-linker moiety, its purity and efficient conversion are critical for the overall success of the OMTX705 manufacturing process. While the precise details of the synthesis remain proprietary, the available chemical information and analogous methodologies provide a clear and logical framework for understanding the pivotal role of this intermediate. Further research and publication of detailed synthetic procedures will be invaluable to the scientific community for the advancement of ADC technology and the development of next-generation targeted cancer therapies.

References

Technical Guide: Understanding TAM558 Intermediate-5 in the Context of the Antibody-Drug Conjugate OMTX705

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of TAM558 intermediate-5, a key building block in the synthesis of the antibody-drug conjugate (ADC) OMTX705. While detailed experimental protocols for the synthesis of this compound (CAS Number: 1415659-15-2) are not publicly available due to the proprietary nature of drug development, this document will focus on its critical role and the broader context of OMTX705. The guide will cover the components, mechanism of action, and available preclinical data of OMTX705, offering valuable insights for researchers in oncology and ADC development.

This compound: A Crucial Precursor

This compound is an essential molecule in the synthetic pathway leading to TAM558, the payload component of the investigational ADC OMTX705.[1][2][3][4][5] OMTX705 is a promising therapeutic agent that targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[4][6][7][8]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1415659-15-2 | [1] |

| Molecular Formula | C41H65N5O7S | [5] |

| Appearance | Solid, Off-white to light yellow | [2][3][4] |

OMTX705: A Targeted Anti-Cancer Therapeutic

OMTX705 is a novel, first-in-class ADC designed to selectively deliver a potent cytotoxic agent to the tumor microenvironment by targeting FAP.[9][10] This targeted approach aims to minimize systemic toxicity while maximizing anti-tumor efficacy.

Structure and Components of OMTX705

OMTX705 is comprised of three main components: a humanized anti-FAP monoclonal antibody, a potent cytotoxic payload (derived from TAM558), and a cleavable linker system.

Caption: General structure of the OMTX705 antibody-drug conjugate.

Biochemical and Biophysical Characterization of OMTX705

The following table summarizes key quantitative data regarding the characteristics of OMTX705.

| Parameter | Value | Method | Reference |

| Mean Drug-to-Antibody Ratio (DAR) | 3.5 | Hydrophobic Interaction Chromatography (HIC) | [6] |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | [6] |

| Free/Unbound Drug | Below detection level | Not specified | [6] |

| Endotoxin Levels | < 1 EU/mL | Not specified | [6] |

Mechanism of Action

The therapeutic strategy of OMTX705 involves a multi-step process that leads to the targeted destruction of cancer cells.

Caption: Proposed mechanism of action of OMTX705.

The mechanism unfolds as follows:

-

Targeting and Binding : OMTX705 circulates in the bloodstream and specifically binds to FAP expressed on the surface of CAFs in the tumor stroma.[7][8]

-

Internalization : Upon binding, the FAP-OMTX705 complex is internalized by the CAF.[7]

-

Payload Release : Inside the CAF, the protease-cleavable linker is cleaved, releasing the potent cytotoxic payload, TAM470.[7]

-

Inhibition of Tubulin Polymerization : TAM470, a tubulysin analog, binds to β-tubulin and inhibits microtubule polymerization.[6][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the FAP-expressing CAFs.[7]

-

Bystander Effect : The released, membrane-permeable TAM470 can diffuse out of the targeted CAF and kill adjacent tumor cells, a phenomenon known as the bystander effect.[6] This is a crucial aspect of OMTX705's efficacy, as it allows for the killing of tumor cells that may not express FAP themselves.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, this section outlines a general experimental workflow for the evaluation of tubulin polymerization inhibitors, a key aspect of the payload's mechanism of action.

General Workflow for Evaluating a Tubulin Polymerization Inhibitor

Caption: General experimental workflow for evaluating a tubulin polymerization inhibitor.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay is a fundamental method to characterize the effect of compounds on microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP)

-

Test compound (e.g., TAM470)

-

Positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition)

-

Vehicle control (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the reconstituted tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8]

Data Analysis:

-

Plot the change in absorbance over time for each concentration of the test compound.

-

Calculate the rate of polymerization and the maximum polymer mass.

-

Determine the IC50 value for inhibition of tubulin polymerization.

Conclusion

This compound is a vital component in the synthesis of the innovative antibody-drug conjugate OMTX705. While the specifics of its synthesis remain proprietary, understanding its role within the context of OMTX705 provides valuable insights for the drug development community. The targeted delivery of a potent tubulin polymerization inhibitor to the tumor microenvironment, coupled with a bystander effect, positions OMTX705 as a promising therapeutic strategy in oncology. Further research and clinical development will continue to elucidate the full potential of this approach.[6][10][11]

References

- 1. Identification of inhibitory scFv antibodies targeting fibroblast activation protein utilizing phage display functional screens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-FAP Antibody, Highly Galactosylated (BioBet-GA-230ZP) - Creative Biolabs [adcc.creative-biolabs.com]

- 3. bosterbio.com [bosterbio.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-FAP Antibodies | Invitrogen [thermofisher.com]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of TAM558 intermediate-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAM558 intermediate-5, a key component in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. The final ADC, OMTX705, targets Fibroblast Activation Protein (FAP), a promising target in the tumor microenvironment.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 772.05 g/mol [1][2][3][4] |

| Chemical Formula | C41H65N5O7S[1][3][5][6] |

| CAS Number | 1415659-15-2[1][6] |

Role in ADC Synthesis

This compound is a precursor in the synthesis of TAM558, which serves as the cytotoxic payload for the ADC OMTX705.[1][2][7][8] OMTX705 is a humanized anti-FAP antibody.[1][2][7][8] ADCs like OMTX705 are designed to selectively deliver potent cytotoxic agents to tumor cells that express a specific surface antigen, in this case, FAP.

The general workflow for the creation of an ADC like OMTX705 involves several key stages:

-

Synthesis of the cytotoxic payload (e.g., TAM558 from intermediates like this compound).

-

Synthesis of a linker molecule.

-

Conjugation of the linker to the payload.

-

Conjugation of the linker-payload complex to the monoclonal antibody.

The following diagram illustrates a generalized workflow for ADC synthesis.

Experimental Protocols

While the precise, proprietary synthesis protocol for this compound is not publicly available, a representative procedure can be outlined based on established methods for the synthesis of auristatin-like peptide molecules. This typically involves standard peptide coupling reactions.

Hypothetical Synthesis of a Peptide Fragment (Representative of this compound Synthesis)

Objective: To couple two amino acid fragments using a standard peptide coupling reagent.

Materials:

-

N-protected amino acid (Fragment A)

-

Amino acid ester with a free amino group (Fragment B)

-

Coupling reagent (e.g., HBTU, PyBOP)

-

Tertiary base (e.g., DIPEA, NMM)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reagents for workup and purification (e.g., water, sodium bicarbonate solution, brine, ethyl acetate (B1210297), silica (B1680970) gel for chromatography)

Procedure:

-

Dissolution: Dissolve Fragment A (1.0 equivalent) in the anhydrous solvent in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add the coupling reagent (1.1 equivalents) and the tertiary base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of Fragment A.

-

Coupling: Add Fragment B (1.0 equivalent), dissolved in a minimal amount of the anhydrous solvent, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired peptide fragment.

Biological Context: FAP Signaling in the Tumor Microenvironment

The ultimate target of the ADC derived from TAM558 is Fibroblast Activation Protein (FAP). FAP is highly expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in tumor progression.[5] It influences tumor growth through various mechanisms, including the promotion of cell proliferation, invasion, and angiogenesis.[5] FAP expression has been linked to the activation of several key signaling pathways.

The diagram below illustrates some of the pro-tumorigenic signaling pathways influenced by FAP.

References

- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. storage.imrpress.com [storage.imrpress.com]

- 4. Auristatins - Creative Biolabs [creativebiolabs.net]

- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]

- 7. This compound | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

Navigating the Solubility Landscape of TAM558 Intermediate-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility properties of TAM558 intermediate-5, a key building block in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. While specific, publicly available quantitative solubility data for this intermediate is limited, this document provides a comprehensive framework for understanding and evaluating its solubility profile. It outlines standard experimental protocols for solubility determination, discusses anticipated solubility characteristics based on its molecular structure, and presents a logical workflow for solubility assessment in a drug development context. This guide is intended to equip researchers with the necessary knowledge to approach the formulation and handling of this compound and similar drug intermediates.

Introduction

This compound is a crucial precursor in the synthetic pathway leading to TAM558, the cytotoxic payload component of the fibroblast activation protein (FAP)-targeting ADC, OMTX705. The physicochemical properties of synthetic intermediates, such as solubility, are critical parameters that can significantly impact reaction kinetics, purification efficiency, and overall process scalability. A thorough understanding of the solubility of this compound is therefore essential for chemists and formulation scientists to ensure robust and reproducible manufacturing processes.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide the foundation for anticipating its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C41H65N5O7S | Chemical Suppliers |

| Molecular Weight | 772.05 g/mol | Chemical Suppliers |

| Appearance | Off-white to light yellow solid | Chemical Suppliers |

| CAS Number | 1415659-15-2 | Chemical Suppliers |

Note: Quantitative solubility data is not publicly available and would need to be determined experimentally.

Anticipated Solubility Profile

Based on the chemical structure of this compound, which contains both hydrophobic regions (e.g., long alkyl chains, aromatic rings) and polar functional groups (e.g., carboxylic acid, amide bonds, hydroxyl group), a mixed solubility profile is expected.

-

Aqueous Solubility: The presence of ionizable groups (a carboxylic acid and tertiary amines) suggests that the aqueous solubility will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged) and the amines may be protonated (positively charged), which could enhance aqueous solubility. However, the large hydrophobic scaffold of the molecule will likely limit its overall solubility in aqueous media.

-

Organic Solvent Solubility: The molecule is expected to exhibit good solubility in a range of polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), which are commonly used in organic synthesis. It is also likely to be soluble in polar protic solvents like ethanol (B145695) and methanol. Solubility in non-polar solvents such as hexanes or toluene (B28343) is expected to be low.

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, standardized experimental protocols should be employed. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium with the solid material.

Methodology:

-

Compound Dispensing: An excess amount of solid this compound is added to a series of vials.

-

Solvent Addition: A precise volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, organic solvents) is added to each vial.

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The resulting suspension is filtered (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported as the average concentration from replicate measurements.

Kinetic Solubility Assay (High-Throughput Screening Method)

This assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is often used in early drug discovery to quickly assess the solubility of a large number of compounds.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.

-

Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to an aqueous buffer (e.g., PBS) in another multi-well plate. This rapid solvent shift induces precipitation of compounds with low aqueous solubility.

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Detection/Quantification: The amount of precipitate can be measured indirectly using nephelometry (light scattering) or turbidimetry. Alternatively, the plate can be filtered or centrifuged, and the concentration of the dissolved compound in the filtrate/supernatant is quantified by HPLC-UV or LC-MS.

Data Presentation

While specific data is unavailable, the results of the described experimental protocols would be summarized in tables for clear comparison.

Table 2: Hypothetical Thermodynamic Solubility of this compound

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate Buffered Saline | 5.0 | 25 | Data | Data |

| Phosphate Buffered Saline | 7.4 | 25 | Data | Data |

| Phosphate Buffered Saline | 9.0 | 25 | Data | Data |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Data | Data |

| Ethanol | N/A | 25 | Data | Data |

| Acetonitrile | N/A | 25 | Data | Data |

Table 3: Hypothetical Kinetic Solubility of this compound

| Aqueous Buffer | pH | Incubation Time (h) | Kinetic Solubility (µM) |

| Phosphate Buffered Saline | 7.4 | 2 | Data |

Visualizations

Signaling Pathway Context

While this compound itself is not a signaling molecule, it is a precursor to the payload of an ADC targeting FAP. The following diagram illustrates the general mechanism of action for a FAP-targeting ADC.

Caption: General mechanism of a FAP-targeting antibody-drug conjugate.

Experimental Workflow for Solubility Assessment

The logical flow for assessing the solubility of a novel intermediate like this compound is depicted below.

Caption: Workflow for experimental solubility assessment.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for the successful and efficient synthesis of the TAM558 payload. While quantitative data is not publicly available, this technical guide provides researchers and drug development professionals with the necessary background and experimental protocols to determine and interpret the solubility profile of this important intermediate. By employing systematic approaches such as thermodynamic and kinetic solubility assays, scientists can generate the critical data needed to guide formulation development, optimize reaction and purification conditions, and ultimately contribute to the robust manufacturing of advanced therapeutics like OMTX705. The principles and workflows outlined herein are broadly applicable to the characterization of other novel drug intermediates within the pharmaceutical industry.

An In-depth Technical Guide to the TAM558 Payload Pathway

This guide provides a detailed examination of the TAM558 payload, contextualized within its delivery vehicle, the antibody-drug conjugate (ADC) OMTX705. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies.

Introduction to OMTX705 and the TAM558/TAM470 Payload

TAM558 is a crucial component in the synthesis of OMTX705, an investigational antibody-drug conjugate. The active cytotoxic payload delivered by this ADC is TAM470, a novel, potent cytolysin (B1578295) belonging to the tubulysin (B8622420) family of microtubule inhibitors.[1][2][3] Therefore, the "TAM558 payload pathway" is effectively the cellular and molecular pathway of TAM470.

OMTX705 is engineered to target the Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of carcinomas.[2][3] This strategic targeting of the tumor stroma, which is more genetically stable than heterogeneous tumor cells, represents a promising therapeutic approach to overcome drug resistance and enhance anti-tumor immunity.[4]

The ADC consists of three primary components:

-

Antibody: OMTX005, a humanized monoclonal antibody that specifically binds to FAP.[2]

-

Linker: A protease-cleavable valine-citrulline PABA linker designed for stability in circulation and efficient release of the payload within target cells.[1][5]

The OMTX705-TAM470 Payload Pathway

The therapeutic action of OMTX705 is a multi-step process, beginning with systemic administration and culminating in the targeted destruction of both stromal and cancer cells.

-

Targeting and Binding: OMTX705 circulates through the bloodstream and, upon reaching the tumor, the OMTX005 antibody moiety binds with high specificity to FAP on the surface of CAFs.[1][2]

-

Internalization: Following binding, the entire OMTX705-FAP complex is internalized by the CAF via endocytosis and trafficked into the cell's endosomal-lysosomal pathway.[1][4]

-

Payload Release: Within the acidic environment of the late endosomes and lysosomes, resident proteases cleave the linker, liberating the active TAM470 payload into the cytoplasm of the CAF.[1][2]

-

Microtubule Disruption: The released TAM470 binds to β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in the FAP-positive CAF.[1][2][3]

-

Bystander Effect: A key feature of this pathway is the "bystander effect." The liberated TAM470 is cell-permeable and can diffuse out of the targeted CAF into the surrounding microenvironment, where it can be taken up by and kill neighboring cancer cells, which may not express FAP.[4] This expands the therapeutic reach of the ADC beyond the directly targeted stromal cells.

-

Immune Modulation: Preclinical studies suggest a secondary mechanism of action involving the modulation of the tumor immune microenvironment. Treatment with OMTX705 has been shown to increase the infiltration of CD8+ T cells into the tumor, potentially reversing the immunosuppressive effects of CAFs and rendering tumors more susceptible to immune attack.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of OMTX705 and its payload.

Table 1: Preclinical Efficacy of OMTX705

| Model Type | Cancer Type | Treatment | Efficacy | Source |

| Patient-Derived Xenograft (PDX) | Pancreatic, Lung, Breast | OMTX705 (single agent) | 100% Tumor Growth Inhibition (TGI) and prolonged tumor regressions | [1][6] |

| Patient-Derived Xenograft (PDX) | Lung Adenocarcinoma | OMTX705 (10 mg/kg) + Paclitaxel | More effective than either agent alone | [1] |

| Patient-Derived Xenograft (PDX) | Lung Adenocarcinoma | OMTX705 (30 mg/kg) | Higher efficacy than combination with Paclitaxel | [1] |

| Patient-Derived Xenograft (PDX) | Breast Cancer | OMTX705 (30 mg/kg) | Highest tumor regression rate | [1] |

| Humanized Immune System Mouse Model | PD-1 Inhibitor Resistant Tumors | OMTX705 | Induced complete regressions and delayed tumor recurrence | [1][6] |

Table 2: Phase 1 Clinical Trial (NCT05547321) Data

| Parameter | Monotherapy Arm | Combination (with Pembrolizumab) Arm | Source |

| Patients Dosed | 31 | 47 | [7][8] |

| Dose Range | 1-18 mg/kg | 2-10 mg/kg | [7][8] |

| Median Treatment Exposure | 44 days (range 8-113) | 92 days (range 1-422) | [7][8] |

| Dose-Limiting Toxicities (DLTs) | None observed | None observed | [7][8] |

| Most Frequent Related TEAEs | Asthenia (35%), AST increased (14%), Diarrhea (8%), Anemia (8%), Nausea (8%) | Not specified separately | [7][8] |

| Best Overall Response | Stable Disease (SD): 26% | Partial Response (PR): 4% (1 MSS CRC, 1 PDAC); Stable Disease (SD): 33%; Progressive Disease (PD): 51% | [7][8] |

| Duration of Response (PR) | N/A | 11+ months (MSS CRC), 8 months (PDAC) | [7][8] |

Experimental Protocols and Methodologies

This section details the methodologies employed in the preclinical and clinical evaluation of OMTX705.

Preclinical Evaluation

-

Cell Viability Assays:

-

Objective: To determine the cytotoxic activity of OMTX705 and free TAM470.

-

Method: FAP-expressing cells (e.g., HT1080-FAP, CAF07) and wild-type cells (HT1080-WT) were treated with serial dilutions of OMTX705 (starting at 400 nmol/L) or free TAM470 (starting at 60 µmol/L) for 5 days. Cell viability was assessed using crystal violet staining.[1]

-

-

Caspase 3/7 Activity Assay:

-

Objective: To confirm apoptosis induction.

-

Method: Cells were treated with OMTX705 (400 nmol/L) or free drug (60 µmol/L). Caspase 3/7 activity was measured at various time points using a luminescence-based assay.[1]

-

-

In Vivo Efficacy Studies:

-

Objective: To evaluate the anti-tumor activity of OMTX705 in vivo.

-

Method: Patient-derived xenograft (PDX) models of various cancers (pancreatic, lung, breast) were established in immunodeficient mice. Mice were treated with OMTX705 intravenously or intraperitoneally, alone or in combination with standard chemotherapy. Tumor volume was measured over time to determine tumor growth inhibition.[1]

-

-

Pharmacokinetic (PK) Studies:

-

Objective: To assess the stability and concentration of OMTX705 in the bloodstream.

-

Method: CD-1 mice received a single intravenous injection of OMTX705. Blood samples were collected at various time points. Serum concentrations of the total antibody and the conjugated ADC were determined by sandwich ELISA, using anti-human Fc and anti-TAM558 antibodies, respectively.[1]

-

-

Immunohistochemistry (IHC):

-

Objective: To detect the localization of the ADC and the payload within the tumor.

-

Method: Tumors from treated mice were excised, fixed, and sectioned. IHC staining was performed using antibodies against human IgG (to detect the ADC) and TAM558 (to detect the payload), as well as markers for cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).[5]

-

Clinical Trial NCT05547321

-

Trial Design: A Phase 1, open-label, multicenter, dose-escalation study evaluating OMTX705 as a monotherapy and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors with no remaining standard therapeutic options. The study follows a classical 3+3 design.[8][9]

-

Patient Population: Adults (≥18 years) with histologically confirmed advanced or metastatic solid tumors (including pancreatic, gastric, colorectal, NSCLC, breast, ovarian, and sarcoma) who have progressed on standard therapy.[7] Key inclusion criteria include measurable disease (RECIST 1.1) and ECOG performance status of 0-1. Key exclusion criteria include uncontrolled brain metastases and recent systemic anticancer treatments.[7]

-

Intervention:

-

Primary Outcome Measures:

-

Incidence and severity of adverse events.

-

Determination of the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).[9]

-

-

Secondary Outcome Measures:

-

Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).

-

Pharmacokinetics of OMTX705.

-

Immunogenicity (anti-drug antibody formation).[9]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and processes described in this guide.

Caption: The OMTX705 antibody-drug conjugate (ADC) mechanism of action.

Caption: Workflow for the preclinical evaluation of OMTX705.

Caption: Logical workflow of the OMTX705 Phase 1 clinical trial (NCT05547321).

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ascopubs.org [ascopubs.org]

- 4. CareAcross [careacross.com]

- 5. Efficacy and Safety Study of OMTX705, Monotherapy and Anti-PD-1-combined, in Subjects With Advanced Solid Tumors. [clin.larvol.com]

- 6. NCT05547321 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 7. Gastric Cancer Foundation [clinicaltrials.gastriccancer.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of TAM558 Intermediate-5: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAM558 is a potent cytotoxic payload utilized in the development of the antibody-drug conjugate (ADC) OMTX705. A critical step in the synthesis of TAM558 involves the formation of a key precursor, designated as TAM558 intermediate-5. This document provides a comprehensive overview of the available information regarding this compound, including its chemical properties and its role in the synthesis of the final payload. While a detailed, step-by-step public synthesis protocol for this compound is not available in the reviewed scientific literature or patents, this document outlines the general context of its synthesis based on related compounds and the overall workflow for the production of similar complex molecules for ADCs.

Introduction to TAM558 and OMTX705

TAM558 is a powerful cytotoxic agent belonging to the tubulysin (B8622420) family of compounds. These agents function by inhibiting tubulin polymerization, a critical process for cell division, leading to apoptosis in rapidly dividing cancer cells. In the context of OMTX705, TAM558 is the "payload" that is delivered specifically to cancer cells by a monoclonal antibody targeting a tumor-associated antigen. OMTX705 is an antibody-drug conjugate designed for targeted cancer therapy. The specificity of the antibody component ensures that the highly potent TAM558 is delivered preferentially to tumor cells, minimizing systemic toxicity.

The synthesis of a complex molecule like TAM558 is a multi-step process involving the preparation of several key intermediates. This compound is one such crucial building block in the synthetic route to the final payload.

Chemical Properties of this compound

A summary of the key chemical identifiers for this compound is provided in the table below.

| Property | Value |

| Chemical Name | Not publicly available |

| CAS Number | 1415659-15-2 |

| Molecular Formula | C41H65N5O7S |

| Molecular Weight | 772.05 g/mol |

| Role | Intermediate in the synthesis of TAM558 |

Signaling Pathway of Tubulysin-Based ADCs

The general mechanism of action for antibody-drug conjugates that utilize tubulysin-based payloads like TAM558 is initiated by the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and subsequent release of the cytotoxic payload within the cell, leading to cell cycle arrest and apoptosis.

Caption: General signaling pathway of a tubulysin-based ADC.

General Synthetic Workflow

The synthesis of a complex ADC payload like TAM558 from its intermediates is a meticulous process. Although a specific protocol for this compound is not publicly detailed, the general workflow for the synthesis of such molecules can be inferred from patent literature concerning related compounds. This typically involves the sequential coupling of various molecular fragments to build the final complex structure.

Caption: General workflow for the synthesis of an ADC payload.

Experimental Protocol for this compound Synthesis

As of the latest review of publicly accessible scientific databases and patent filings, a detailed experimental protocol for the synthesis of this compound (CAS 1415659-15-2) has not been disclosed. The synthesis of such proprietary intermediates for novel therapeutics is often a closely guarded trade secret.

Researchers in the field of medicinal chemistry and drug development would typically approach the synthesis of such a molecule through a multi-step process involving:

-

Retrosynthetic Analysis: Deconstruction of the target molecule into simpler, commercially available starting materials.

-

Route Scouting: Experimental validation of different synthetic routes to identify the most efficient and scalable process.

-

Process Optimization: Refinement of reaction conditions (solvents, reagents, temperature, reaction time) to maximize yield and purity.

-

Purification: Utilization of chromatographic techniques (e.g., column chromatography, HPLC) to isolate the desired intermediate.

-

Characterization: Confirmation of the structure and purity of the synthesized intermediate using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While a specific protocol cannot be provided, the synthesis would likely involve standard organic chemistry transformations, such as amide bond formation, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct three-dimensional structure of the molecule.

Conclusion

This compound is a vital component in the synthetic pathway to the ADC payload TAM558. While its specific synthesis protocol is not publicly available, understanding its chemical properties and its position within the broader synthetic workflow of OMTX705 is crucial for researchers in the field of targeted cancer therapeutics. The development of robust and scalable synthetic routes for such complex intermediates is a key challenge and a significant area of innovation in the pharmaceutical industry. Further disclosures in patents or scientific literature will be necessary to provide a detailed experimental protocol for the synthesis of this compound.

Application Notes and Protocols for Antibody Conjugation with TAM558 Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the conjugation of a monoclonal antibody with the TAM558 drug-linker, which incorporates the potent tubulysin-based payload, TAM470. The resulting ADC, exemplified by OMTX705, targets Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of many cancers.[1][2] These guidelines are intended to assist researchers in the development of novel ADCs utilizing this innovative payload.

The TAM558 payload is conjugated to the antibody via a protease-cleavable valine-citrulline p-aminobenzylcarbamate (vcPABA) linker.[3][4] This linker is designed to be stable in circulation and release the active TAM470 payload upon internalization into target cells and subsequent cleavage by lysosomal proteases. The conjugation strategy is based on a non-directed approach targeting native cysteine residues within the antibody.

TAM558 Payload and OMTX705 ADC Characteristics

TAM558 is a drug-linker construct where the cytotoxic agent TAM470 is attached to the linker. OMTX705 is an exemplary ADC synthesized using TAM558, targeting the Fibroblast Activation Protein (FAP).[3][4][5] FAP is a promising therapeutic target due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of a wide range of solid tumors and its limited expression in normal adult tissues.[1]

Mechanism of Action of TAM470 Payload

The cytotoxic payload of TAM558, TAM470, is a potent synthetic analog of tubulysin.[4][6] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation.[6] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cells.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for an ADC generated with the TAM558 payload, using OMTX705 as a representative example.

Table 1: Physicochemical and Biochemical Properties of OMTX705

| Parameter | Value | Method |

| Mean Drug-to-Antibody Ratio (DAR) | 3.5 | Hydrophobic Interaction Chromatography (HIC) |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |

| Free Antibody | 5% | Hydrophobic Interaction Chromatography (HIC) |

| Free/Unbound Drug | Below Detection Level | N/A |

| Endotoxin Levels | <1 EU/mL | N/A |

Data extracted from a study on OMTX705.[]

Table 2: In Vitro Cytotoxicity of OMTX705

| Cell Line | Target Expression | IC50 (nmol/L) |

| CAF07 | FAP-positive | ~1-10 |

| HT1080-FAP | FAP-expressing | ~1-10 |

| HT1080-WT | FAP-negative | >400 |

IC50 values are estimated from cell viability curves presented in the OMTX705 study. The study demonstrated potent and specific cytotoxic activity of OMTX705 on FAP-expressing cells.[]

Table 3: In Vivo Efficacy of OMTX705 in Patient-Derived Xenograft (PDX) Models

| Tumor Model | Treatment | Outcome |

| Pancreatic Cancer PDX | OMTX705 Monotherapy | 100% Tumor Growth Inhibition, Tumor Regression |

| Lung Adenocarcinoma PDX | OMTX705 Monotherapy | Significant Tumor Growth Inhibition |

| Breast Cancer PDX | OMTX705 Monotherapy | Significant Tumor Growth Inhibition |

This table summarizes the reported in vivo anti-tumor activity of OMTX705 in various PDX models.[3][]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of FAP-Targeted ADC

Caption: Mechanism of action of a FAP-targeting ADC with TAM558 payload.

Experimental Workflow for ADC Conjugation and Characterization

Caption: General workflow for antibody conjugation with TAM558 and subsequent characterization.

Experimental Protocols

Note: The following protocols are representative examples based on established methods for cysteine-based antibody conjugation and the available information on OMTX705. Optimization may be required for different antibodies and specific laboratory conditions.

Protocol 1: Antibody Reduction

Objective: To partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (e.g., anti-FAP IgG1) at 5-10 mg/mL

-

Phosphate Buffered Saline (PBS), pH 7.4, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reaction Buffer: 50 mM Tris, 2 mM EDTA, pH 7.5, degassed

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of TCEP (e.g., 10 mM) in Reaction Buffer immediately before use.

-

Equilibrate the antibody into the Reaction Buffer using a desalting column or buffer exchange.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP over the antibody.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.4.

-

Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: TAM558 Conjugation

Objective: To conjugate the maleimide-activated TAM558 drug-linker to the reduced antibody via a thiol-maleimide reaction.

Materials:

-

Reduced antibody in degassed PBS, pH 7.4

-

TAM558 drug-linker

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: PBS, pH 7.4, degassed

Procedure:

-

Prepare a stock solution of TAM558 in DMSO (e.g., 10 mM).

-

To the reduced antibody solution, add a molar excess of the TAM558 stock solution. A typical starting point is a 5 to 10-fold molar excess of TAM558 over the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing and protected from light.

-

To quench the reaction, add a 5-fold molar excess of N-acetylcysteine relative to the TAM558 and incubate for 20 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Objective: To remove unconjugated drug-linker and other reaction components from the ADC.

Materials:

-

Crude ADC reaction mixture

-

Purification Buffer: PBS, pH 7.4

-

Size Exclusion Chromatography (SEC) system and column suitable for antibody purification (e.g., Superdex 200)

Procedure:

-

Equilibrate the SEC column with Purification Buffer.

-

Load the crude ADC reaction mixture onto the column.

-

Elute the ADC with Purification Buffer, collecting fractions corresponding to the monomeric antibody peak.

-

Pool the fractions containing the purified ADC.

-

Determine the concentration of the purified ADC using a spectrophotometer at 280 nm.

-

Filter-sterilize the final ADC product using a 0.22 µm filter and store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: Characterization of the Antibody-Drug Conjugate

Objective: To determine the key quality attributes of the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

-

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic TAM558 payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

-

General Procedure:

-

Use a HIC column (e.g., TSKgel Butyl-NPR).

-

Employ a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration) to elute the different ADC species.

-

Monitor the elution profile at 280 nm.

-

Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

-

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

-

Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.

-

General Procedure:

-

Use an SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxl).

-

Use an isocratic elution with a suitable mobile phase (e.g., PBS).

-

Monitor the elution profile at 280 nm.

-

Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

-

3. In Vitro Cytotoxicity Assay:

-

Principle: To determine the potency and specificity of the ADC in killing target cells.

-

General Procedure:

-

Plate target (FAP-positive) and non-target (FAP-negative) cells in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free TAM558 payload.

-

Incubate for a defined period (e.g., 72-120 hours).

-

Assess cell viability using a suitable method (e.g., MTS, CellTiter-Glo).

-

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).

-

Conclusion

The TAM558 payload offers a promising avenue for the development of highly potent and specific ADCs for cancer therapy. The provided application notes and protocols serve as a comprehensive guide for researchers to successfully conjugate TAM558 to antibodies of interest and to characterize the resulting ADCs. Careful optimization of the conjugation and purification steps is crucial to obtain a homogenous and effective therapeutic agent. The in vitro and in vivo characterization of the ADC will be essential to validate its therapeutic potential.

References

- 1. InxMed Receives Approval to Initiate Phase I Clinical Trial in China for OMTX705, a First-in-Class FAP-Targeting ADC [prnewswire.com]

- 2. ADC Platform – Oncomatryx [oncomatryx.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Pharmaceutical Intermediates: A Case Study of TAM558 Intermediate-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex pharmaceutical molecules, such as the antibody-drug conjugate (ADC) payload TAM558, involves a multi-step process where the purity of each intermediate is critical for the success of the subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient (API).[1] TAM558 intermediate-5 is a key precursor in the synthesis of TAM558, a cytotoxic agent used in the ADC OMTX705.[2][3][4][5][6] OMTX705 is an antibody-based therapy designed to target and eliminate cancer cells.[2][3][4] The stringent purity requirements for such potent compounds necessitate robust and well-defined purification protocols for their intermediates.

This document provides detailed application notes and generalized protocols for the purification of this compound reaction products, based on established methods for purifying complex organic molecules in the pharmaceutical industry.[7] These protocols are intended to serve as a comprehensive guide for researchers and scientists involved in the synthesis and purification of pharmaceutical intermediates.

General Purification Strategies

The purification of a reaction product like this compound aims to remove impurities such as unreacted starting materials, by-products, reagents, and solvents.[1] The choice of purification method depends on the physicochemical properties of the target compound and its impurities. Common techniques employed in the pharmaceutical industry include chromatography and crystallization.[8][9][10]

2.1. Impurity Profile Analysis

Before selecting a purification strategy, it is essential to analyze the reaction mixture to identify and quantify the impurities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.

Table 1: Hypothetical HPLC Analysis of Crude this compound Reaction Product

| Component | Retention Time (min) | Area (%) |

| Starting Material 1 | 4.2 | 5.8 |

| Starting Material 2 | 6.1 | 3.2 |

| This compound | 10.5 | 85.0 |

| By-product 1 | 12.3 | 4.5 |

| By-product 2 | 14.8 | 1.5 |

Experimental Protocols

3.1. Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a widely used technique for the purification of pharmaceutical intermediates due to its high resolution and efficiency.[8]

Protocol:

-

Sample Preparation: Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or methanol) to prepare a concentrated stock solution.

-

Column Selection: Choose a preparative reversed-phase C18 column with appropriate dimensions based on the sample load.

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample onto the column.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 10 minutes.

-

-

Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Product Isolation: Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Table 2: Summary of Preparative HPLC Purification of this compound

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Crude Sample Load | 100 mg |

| Yield of Purified Product | 75 mg |

| Purity (by analytical HPLC) | >99% |

3.2. Purification by Crystallization

Crystallization is a cost-effective and scalable method for purifying solid organic compounds.[10][11][12] It relies on the differences in solubility between the desired compound and impurities in a given solvent system.[12]

Protocol:

-

Solvent Selection: Screen various solvents to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) may also be effective.

-

Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude product. Heat the mixture with gentle swirling to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.[12]

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. Further cooling in an ice bath can enhance the yield.[12]

-

Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 3: Crystallization Purification of this compound

| Parameter | Value |

| Crystallization Solvent | Ethanol/Water (3:1) |

| Crude Sample Amount | 1 g |

| Volume of Solvent | 20 mL |

| Yield of Purified Crystals | 820 mg |

| Purity (by analytical HPLC) | 99.5% |

Visualizations

References

- 1. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmanow.live [pharmanow.live]

- 8. jocpr.com [jocpr.com]

- 9. [Process development] Various Chromatography Techniques and Basic Conditions - INEXOPLAT 인엑소플랫 [inexoplat.com]

- 10. vapourtec.com [vapourtec.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

Analytical Methods for the Characterization of TAM558 Intermediate-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAM558 is a potent payload molecule utilized in the synthesis of the antibody-drug conjugate (ADC) OMTX705. OMTX705 is a promising therapeutic agent that targets Fibroblast Activating Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. The synthesis of TAM558 involves several key steps, including the formation of TAM558 intermediate-5. Rigorous analytical characterization of this intermediate is crucial to ensure the quality, purity, and consistency of the final ADC product. These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the characterization of this compound.

While the precise chemical structure of this compound is not publicly available, it is known to be an intermediate in the synthesis of TAM558. A compound referred to as "TAM558 intermediate-54" has a reported molecular formula of C41H65N5O and a molecular weight of 772.05.[1][2] This information is foundational for the analytical methods described herein.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of a related intermediate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C41H65N5O | [1][2] |

| Molecular Weight | 772.05 g/mol | [1][2] |

Analytical Methods and Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This includes techniques to confirm its identity, assess its purity, and elucidate its structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of pharmaceutical intermediates by separating the main compound from any impurities.[3][4][5]

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.

-

Data Analysis: The purity of the intermediate is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, enabling the confirmation of the molecular weight of the intermediate and the identification of potential impurities.[6][7][8]

Protocol: LC-MS/MS Analysis

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

LC Conditions: Same as the RP-HPLC protocol described above.

-

MS Parameters:

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Mass Range: m/z 100-1000.

-

-

Data Analysis: The exact mass of the parent ion of this compound should be determined and compared to the theoretical mass calculated from its molecular formula. MS/MS fragmentation analysis can be used to further confirm the structure and identify unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.[9][10][11][12][13]

Protocol: 1H and 13C NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Experiments:

-

1H NMR: To determine the number and types of protons.

-

13C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and aid in the complete structural assignment.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the 1H and 13C spectra are analyzed to assemble the chemical structure of the intermediate.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15][16]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Measurement: The spectrum is recorded over the range of 4000-400 cm-1.

-

Data Analysis: The characteristic absorption bands in the IR spectrum are assigned to specific functional groups (e.g., C=O, N-H, C-H, C-N) to confirm the presence of expected functionalities in the molecule.

Quantitative Data Summary

The following table summarizes the expected analytical results for a high-quality batch of this compound.

| Analytical Method | Parameter | Acceptance Criteria |

| RP-HPLC | Purity | ≥ 98.0% |

| Individual Impurity | ≤ 0.5% | |

| LC-MS | Molecular Weight | 772.05 ± 0.1 Da |

| NMR | 1H and 13C Spectra | Conforms to reference spectra |

| FT-IR | IR Spectrum | Conforms to reference spectra |

Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding of the context in which this compound is utilized, the following diagrams illustrate the proposed signaling pathway of the final ADC, OMTX705, and the general experimental workflows for the analytical characterization of the intermediate.

Caption: Proposed mechanism of action of OMTX705 ADC.

Caption: General workflow for the analytical characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. blog.brewerscience.com [blog.brewerscience.com]

- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. scispace.com [scispace.com]

- 9. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. azom.com [azom.com]

- 15. ijnrd.org [ijnrd.org]

- 16. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

Application Note: HPLC Analysis of TAM558 Intermediate-5 for Purity Assessment

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of TAM558 intermediate-5, a critical component in the synthesis of the antibody-drug conjugate (ADC) payload TAM558.[1][2][3] The described method is precise, accurate, and specific, making it suitable for quality control and in-process monitoring during pharmaceutical manufacturing. The protocol employs a standard C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. This compound (CAS No: 1415659-15-2) is a key precursor in the synthesis of TAM558, a cytotoxic payload molecule used in the development of ADCs.[1][4][5] Rigorous analytical oversight is necessary to ensure that process-related impurities and potential degradation products are identified and controlled within acceptable limits.